N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The cyclohexylamino group and the cyclopropanecarboxamide group would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitutions, additions, and eliminations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis
Facilitation of Heterocyclic Syntheses
The compound has been utilized in concise routes to access pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones. This process demonstrates the compound's role in generating alkynyl heterocycles, showcasing its potential in medicinal chemistry and drug discovery (Johnston et al., 2008).
Novel Synthesis Pathways
Research has detailed the compound's involvement in reactions leading to acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, illustrating its versatility in creating diverse heterocyclic frameworks (Music & Verček, 2005).
Chemical Reaction Innovation
Discovery of New Chemical Reactions
The compound has been part of studies revealing unexpected results in reactions involving 3-amino-3-thioxopropanamides, leading to novel pyrimidine-5-carboxamide derivatives. Such findings expand the knowledge of reaction mechanisms and potential synthetic applications (Dotsenko et al., 2013).
Synthesis of Aminofuro and Aminothieno Derivatives
Research has demonstrated the compound's role in synthesizing a new class of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, contributing to the development of new compounds with potential biological activity (Koza et al., 2013).
Mechanism of Action
Target of Action
The compound, also known as N-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide, is primarily targeted against Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to the inhibition of its growth .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth of the bacterium at these concentrations .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c21-14(17-12-4-2-1-3-5-12)10-23-15-9-8-13(19-20-15)18-16(22)11-6-7-11/h8-9,11-12H,1-7,10H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHMLOZJIIAIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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